Neocurdione

Descripción

Contextualization within Sesquiterpenoid Research

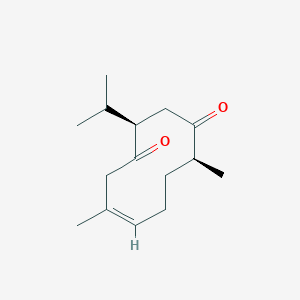

Sesquiterpenoids are a major class of bioactive constituents found in various plants, including those belonging to the Curcuma genus. researchgate.net Over 130 different sesquiterpenes have been reported from Curcuma species alone, showcasing the structural diversity within this group. researchgate.net Neocurdione, with its specific cyclodecadiene skeleton featuring ketone functionalities and isopropyl and methyl substituents, represents one such structural variant within the sesquiterpenoid family. nih.govcymitquimica.com Research in this area involves developing and applying advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOFMS), to identify and quantify these compounds in complex plant extracts. nih.govtjnpr.org The absolute configuration and conformation of this compound have been determined through techniques like X-ray crystallography and NMR spectroscopy, providing crucial insights into its three-dimensional structure. jst.go.jp

Significance in Ethnobotanical and Traditional Medicinal Research Systems

This compound has been isolated from plants that have a history of use in traditional medicine systems. Notably, it is found in species of the Curcuma genus, such as Curcuma zedoaria and Curcuma wenyujin, which are utilized in traditional Chinese medicine and other traditional practices in Asia. researchgate.netmedchemexpress.comchemfaces.comwjbphs.com Ethnobotanical studies document the traditional knowledge surrounding the use of plants for various ailments, providing a basis for phytochemical investigations aimed at identifying the responsible bioactive compounds. nih.govnih.gov The presence of this compound in plants with documented traditional uses highlights its potential relevance in these systems and motivates research into its properties. For instance, Curcuma wenyujin is traditionally used for conditions related to blood circulation and pain relief, prompting investigations into the compounds present in its rhizomes. mdpi.com While traditional uses inform research direction, the focus of studying compounds like this compound in this context is on the chemical constituents themselves and their inherent biological interactions at a fundamental level, rather than validating specific traditional treatments or dosages.

Current Landscape and Research Gaps Pertaining to this compound

Current research on this compound involves its isolation and characterization from various plant sources, primarily from the Curcuma genus. chemfaces.comresearchgate.netuni-halle.de Studies have identified this compound as a component in the essential oils and extracts of these plants. tjnpr.orgmdpi.comarabjchem.org Quantitative analysis methods, such as GC-MS, are employed to determine the percentage of this compound in plant extracts, which can vary depending on the plant species, part used, and geographical origin. tjnpr.orgmdpi.com

Research findings have explored certain biological interactions of this compound in in vitro and animal models. For example, it has been investigated for its potential in models of liver injury and as an attachment inhibitor against marine organisms. medchemexpress.comchemfaces.com Some studies also include this compound in broader screens of compounds from Curcuma species to identify constituents with various biological activities. chemfaces.comacgpubs.org

Despite these investigations, several research gaps pertain to this compound. While its occurrence in certain plants is established, a comprehensive understanding of its distribution across different plant species and varieties is still developing. The factors influencing its concentration in plant tissues, such as cultivation techniques, harvesting time, and extraction methods, warrant further detailed study. researchgate.net Furthermore, while some biological findings have been reported, a complete profile of this compound's interactions with a wide range of biological targets and pathways at the molecular level is still an area requiring extensive research. The stereochemistry and conformational analysis provide a basis for understanding its potential interactions, but detailed binding studies and structure-activity relationship analyses are ongoing areas of investigation. jst.go.jp

Data on the percentage composition of this compound in different plant extracts can vary. The following table presents some reported findings:

| Plant Species | Plant Part | Extract/Oil Type | Percentage of this compound | Reference |

| Curcuma aeruginosa | Rhizome | Water distillation oil | 16.1% | researchgate.net |

| Curcuma wenyujin | Rhizome | Essential oil | 4.45% | mdpi.com |

| Terminalia catappa | Stem Bark | Methanol (B129727) extract | Predominant compound (among 39 detected) | tjnpr.org |

Note: Percentage values can vary significantly based on extraction and analysis methods.

Detailed research findings often involve spectroscopic data used for structural confirmation and quantification. For instance, GC-MS analysis provides information on retention time and mass fragmentation patterns, while NMR spectroscopy yields detailed structural and stereochemical information. jst.go.jpresearchgate.net

The current landscape of this compound research is characterized by ongoing efforts to fully understand its chemical properties, natural occurrence, and potential biological interactions within the framework of natural product discovery and the study of traditional medicinal plants. Addressing the existing research gaps will require further rigorous phytochemical analysis, biological screening, and potentially synthetic studies to provide a more complete picture of this sesquiterpenoid.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

108944-67-8 |

|---|---|

Fórmula molecular |

C15H24O2 |

Peso molecular |

236.35 g/mol |

Nombre IUPAC |

(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |

Clave InChI |

KDPFMRXIVDLQKX-OAIDTJHVSA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

SMILES isomérico |

C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |

SMILES canónico |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Research

Natural Occurrence and Distribution Profiles

Neocurdione is primarily found in the rhizomes of several Curcuma species, which are well-known for their traditional medicinal uses. Research has also identified its presence in other plant sources, indicating a broader distribution in the plant kingdom.

Curcuma zedoaria Research

Curcuma zedoaria (zedoary) is a significant source of this compound. Studies on the rhizomes of Curcuma zedoaria have consistently reported the isolation of this compound alongside other sesquiterpenes such as furanodiene, germacrone (B1671451), curdione (B1662853), curcumenol, isocurcumenol, aerugidiol, zedoarondiol, and curcumenone (B9321) chemfaces.comscielo.brnih.govnih.gov. Research has focused on the identification and characterization of these compounds from C. zedoaria extracts chemfaces.comscielo.brnih.gov. For instance, bioassay-guided isolation from the hexane (B92381) fractions of Curcuma zedoaria led to the identification of this compound among five pure compounds chemfaces.com.

Curcuma aromatica Research

Curcuma aromatica (wild turmeric) is another notable source of this compound. This compound has been isolated from the rhizomes of C. aromatica chemfaces.comresearchgate.netwjbphs.com. Studies have indicated that this compound is one of the major components in the essential oil and extracts of C. aromatica, alongside compounds like curdione and germacrone wjbphs.comresearchgate.net. Research on C. aromatica from different geographical regions has shown variations in the concentration of this compound and other constituents mdpi.com. For example, an examination of C. aromatica from eastern and southern India revealed this compound concentrations ranging from 5.8% to 14.6% in the essential oils mdpi.com.

Curcuma wenyujin Research

Curcuma wenyujin is also known to contain this compound in its rhizomes phcog.com. Research on C. wenyujin has identified this compound as one of the dominant and bioactive ingredients, often found alongside other volatile components like eucalyptol, camphor, isoborneol, borneol, β-elemene, curzerene, germacrone, curdione, and curcumenone phcog.com. Studies have explored the metabolic profile of Curcuma wenyujin rhizomes, noting the presence of this compound among other key compounds phcog.com.

Other Identified Plant Sources (e.g., Scutellaria orientalis, Terminalia catappa)

Beyond the Curcuma genus, this compound has been detected in other plant species. Scutellaria orientalis is one such example, where this compound was identified in the methanolic extract of the shoots mazums.ac.irsid.irresearchgate.netmazums.ac.ir. In Scutellaria orientalis shoot methanolic extract, this compound was found as one of the main components sid.irresearchgate.net. Another plant reported to contain this compound is Terminalia catappa (Indian almond), where it was detected in the methanol (B129727) extract of the stem bark tjnpr.org.

Table 1: Natural Occurrence of this compound in Selected Plant Species

| Plant Species | Botanical Part | Extract Type | Detection Method |

| Curcuma zedoaria | Rhizome | Aqueous Acetone (B3395972), Hexane | Isolation, GC-MS |

| Curcuma aromatica | Rhizome | Essential Oil, Methanolic | GC-MS, Isolation |

| Curcuma wenyujin | Rhizome | Volatile Components | Identification |

| Scutellaria orientalis | Shoot | Methanolic | GC-MS |

| Terminalia catappa | Stem Bark | Methanol | GC-MS |

Advanced Extraction and Isolation Techniques in this compound Research

The extraction and isolation of this compound from plant matrices involve various techniques aimed at efficiently separating the compound from complex mixtures. The choice of method and solvent is often optimized based on the plant material and the desired yield and purity.

Optimized Solvent Extraction Protocols (e.g., Methanolic, Aqueous Acetone)

Solvent extraction is a widely used initial step in obtaining this compound from plant materials. Different solvents and solvent mixtures have been employed in research. Methanolic extraction has been used for the isolation of compounds from plants like Scutellaria orientalis, where this compound was detected in the methanolic extract of the shoots mazums.ac.irsid.irresearchgate.net. The process typically involves soaking the plant material in methanol, followed by filtration and concentration of the extract mazums.ac.irsid.ir.

Aqueous acetone has also been reported as an effective solvent for the extraction of sesquiterpenes, including this compound, from the rhizomes of Curcuma zedoaria chemfaces.comscielo.brnih.govnih.gov. An 80% aqueous acetone extract of Zedoariae Rhizoma (the rhizome of Curcuma zedoaria) has been shown to contain this compound among its principal sesquiterpenes chemfaces.comscielo.brnih.govnih.gov. This indicates that a mixture of acetone and water can effectively extract this compound.

Other solvents mentioned in the context of this compound or similar compound extraction include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone chemfaces.com. The selection of solvent is critical and depends on the polarity of this compound and other target compounds, as well as the nature of the plant matrix nih.govoleumdietetica.es. Following extraction, various chromatographic techniques, such as silica (B1680970) gel column chromatography and thin-layer chromatography, are often employed for the isolation and purification of this compound researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique used to identify and quantify this compound in extracts mazums.ac.irsid.irresearchgate.nettjnpr.orgijpjournal.com.

Table 2: Examples of Solvent Extraction Protocols for this compound Research

| Plant Species | Solvent Used | Method | Notes |

| Scutellaria orientalis | Methanol | Percolation | Extraction at room temperature for 48 hours. mazums.ac.irsid.ir |

| Curcuma zedoaria | 80% Aqueous Acetone | Not specified in detail | Used for extraction of principal sesquiterpenes. chemfaces.comscielo.brnih.govnih.gov |

| Curcuma aromatica | Methanol | Resin D-101 silica gel column and thin layer chromatography used for isolation | Solvent extraction was used initially. researchgate.net |

| Terminalia catappa | Methanol | Cold maceration | Extract kept in airtight container and stored at 2-8°C. tjnpr.org |

Elucidation of Chemical Structure and Stereochemistry of Neocurdione

Spectroscopic Analysis in Structure Elucidation

Spectroscopic methods form the cornerstone of modern chemical structure elucidation. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and the electronic environment of atoms can be obtained. For neocurdione, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, have been pivotal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific and complete ¹H and ¹³C NMR data for this compound is not extensively detailed in readily available literature, analysis of related compounds from Curcuma species provides a strong basis for its structural confirmation. For instance, the spectral data of curdione (B1662853), a closely related germacrane (B1241064) sesquiterpenoid, offers valuable comparative insights.

Typically, the ¹H NMR spectrum of a germacrane sesquiterpenoid like this compound would reveal characteristic signals for methyl groups, olefinic protons, and protons adjacent to carbonyl groups. The chemical shifts (δ) and coupling constants (J) of these signals are instrumental in establishing the relative stereochemistry of the chiral centers.

The ¹³C NMR spectrum complements the proton data by providing the number of distinct carbon environments and their nature (e.g., methyl, methylene, methine, quaternary, carbonyl). The chemical shifts of the carbonyl carbons are particularly indicative of their electronic environment.

Table 1: Representative ¹H and ¹³C NMR Data for Related Germacrane Sesquiterpenoids (Note: This table is illustrative and based on data for closely related compounds due to the limited availability of a complete, published dataset for this compound.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | ~210 | - |

| 2 | ~45 | ~2.5 (m) |

| 3 | ~50 | ~2.8 (m) |

| 4 | ~212 | - |

| 5 | ~55 | ~2.6 (m) |

| 6 | ~125 | ~5.2 (d, J = ~8 Hz) |

| 7 | ~135 | - |

| 8 | ~30 | ~2.2 (m) |

| 9 | ~40 | ~2.4 (m) |

| 10 | ~50 | ~2.9 (m) |

| 11 | ~25 | ~1.8 (m) |

| 12 | ~20 | ~1.0 (d, J = ~7 Hz) |

| 13 | ~20 | ~1.1 (d, J = ~7 Hz) |

| 14 | ~20 | ~1.7 (s) |

| 15 | ~25 | ~1.6 (s) |

Data is estimated based on known values for similar germacrane sesquiterpenoids.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to piece together the molecular structure by observing correlations between neighboring protons (COSY) and between protons and carbons separated by one or more bonds (HSQC and HMBC).

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. This compound has been identified in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₁₅H₂₄O₂ (molecular weight 236.35 g/mol ). nih.gov The fragmentation pattern is characteristic of the germacrane skeleton and can help in distinguishing it from its isomers. Common fragmentation pathways for ketones include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgchemguide.co.uk These fragmentation patterns provide valuable clues about the structure of the molecule. For this compound, the loss of alkyl fragments, particularly the isopropyl group, would likely be a prominent feature in its mass spectrum.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone functional groups. acgpubs.org The presence of C-H bonds in the molecule would be confirmed by stretching and bending vibrations. Specifically, C-H stretching from the sp³ hybridized carbons (alkane portions) would appear in the region of 2850-3000 cm⁻¹. The C=C double bond in the ten-membered ring would give rise to a stretching absorption around 1640-1680 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700 - 1725 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H | Bending | ~1365-1465 |

These characteristic bands, when observed together, provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Stereostructure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

As of the current literature reviewed, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, its solid-state conformation and precise bond parameters have not been experimentally determined by this method. The structural elucidation relies on the spectroscopic data and computational modeling discussed in the other sections.

Conformational Analysis and Molecular Dynamics Studies

Germacrane sesquiterpenoids, like this compound, possess a flexible ten-membered ring, which can adopt multiple conformations in solution. Understanding the conformational preferences is crucial for comprehending the molecule's reactivity and biological activity.

Molecular mechanics calculations have been used to investigate the stable conformations of this compound. These studies have identified several low-energy conformers. The conformational landscape of this compound is largely defined by the relative orientations of the substituents on the flexible ten-membered ring.

Variable-temperature (VT) NMR spectroscopy is a powerful experimental technique used to study the dynamic conformational equilibria of molecules in solution. nih.govscielo.brvnu.edu.vn By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of different conformers.

Low-temperature NMR measurements have been instrumental in the conformational analysis of this compound. These studies have shown that at room temperature, the NMR signals of this compound are often broad due to the rapid interconversion of multiple conformers on the NMR timescale. As the temperature is lowered, the rate of interconversion slows down, and the signals for individual conformers can be resolved.

Research has indicated that this compound exists as a mixture of anti and syn type conformations, referring to the relative orientation of the C(5)=O and C(10)-CH₃ groups. Low-temperature NMR experiments have estimated the ratio of these conformers to be approximately 2:1 for this compound. This experimental evidence is in reasonably good agreement with the ratios predicted by molecular mechanics calculations, which suggest a ratio of 68:32 for the two major conformational families.

Computational Approaches in Conformational Prediction (e.g., MM2 Calculations)

In the stereochemical analysis of flexible molecules like this compound, a germacrene-type sesquiterpene, computational methods are indispensable for predicting the most stable three-dimensional structures. Molecular mechanics calculations, particularly using the MM2 force field, have been effectively employed to investigate the conformational landscape of this compound. wikipedia.org Due to the flexibility of its ten-membered ring, this compound can exist in numerous conformations. Research has identified forty-eight potential conformers for the compound. wikipedia.org

Through MM2 calculations, these conformers can be minimized to identify the most energetically stable forms. The analysis for this compound revealed that its conformations are primarily categorized into two types based on the relative orientation of the carbonyl group at position 5 and the methyl group at position 10: anti and syn types. wikipedia.org Computational modeling predicted a specific ratio between these stable conformers, which was found to be in reasonably good accordance with experimental data obtained from low-temperature nuclear magnetic resonance (NMR) measurements. wikipedia.org This correlation between calculated and experimental results validates the use of MM2 calculations as a reliable predictive tool for understanding the conformational preferences of this compound.

| Conformer Type | Calculated Ratio (MM2) | Experimental Ratio (Low-Temp. NMR) |

|---|---|---|

| Anti (C=O / C-CH₃) | 68% | 2 : 1 |

| Syn (C=O / C-CH₃) | 32% |

This table summarizes the distribution of the major conformer types for this compound as determined by computational MM2 calculations and validated by experimental NMR data. wikipedia.org

Chiral Purity and Enantiomeric Excess Determination in this compound Research

The determination of chiral purity is a critical aspect of the chemical analysis of stereoisomeric compounds like this compound. Enantiomeric excess (ee), a measure of the purity of a chiral sample, is defined as the absolute difference between the mole fractions of the two enantiomers. Establishing the enantiomeric purity of this compound is essential in synthesis and pharmacology, as different enantiomers of a chiral drug can exhibit distinct biological activities. acs.org

High-Performance Liquid Chromatography (HPLC) is a foremost technique for determining the enantiomeric purity of chiral compounds. libretexts.orgnih.gov The method relies on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer of a racemic mixture. nih.gov This differential interaction causes the enantiomers to travel through the column at different rates, resulting in their separation. acs.org The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. Polysaccharide-based CSPs are commonly used and have proven effective for the resolution of a wide variety of racemic compounds. libretexts.org

Other analytical methods for determining enantiomeric excess include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents. CSAs form transient diastereomeric complexes with the enantiomers, which can result in distinguishable signals in the NMR spectrum. libretexts.org

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a distinct spectrum for each enantiomer that can be used for quantitative analysis. nih.gov

While these methods are standard in chiral analysis, specific research detailing the enantiomeric resolution and determination of enantiomeric excess for this compound is not extensively documented in publicly available literature. However, the application of these established techniques, particularly chiral HPLC, would be the standard approach in a research setting to ensure and quantify the chiral purity of this compound.

Biosynthesis and Metabolic Pathways of Neocurdione

Proposed Biosynthetic Pathway within Terpenoid Metabolism

The biosynthesis of neocurdione is intricately linked to the broader terpenoid metabolic pathway, a fundamental process in plants responsible for the production of a vast array of structurally diverse natural products.

Isoprenoid Precursor Formation

Like all sesquiterpenoids, the journey to this compound begins with the universal five-carbon building blocks of terpenoid biosynthesis: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For sesquiterpenoids, the MVA pathway is the principal source of IPP and DMAPP.

Through a series of enzymatic condensations, one molecule of DMAPP and two molecules of IPP are joined head-to-tail by farnesyl pyrophosphate synthase (FPPS) to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids and stands at a critical branch point in the terpenoid pathway.

| Precursor Molecule | Abbreviation | Carbon Atoms | Biosynthetic Pathway |

| Isopentenyl pyrophosphate | IPP | 5 | Mevalonate (MVA) Pathway |

| Dimethylallyl pyrophosphate | DMAPP | 5 | Mevalonate (MVA) Pathway |

| Farnesyl pyrophosphate | FPP | 15 | Mevalonate (MVA) Pathway |

Cyclization and Rearrangement Mechanisms Leading to the Germacrane-Type Skeleton

The formation of the characteristic 10-membered ring of the germacrane (B1241064) skeleton is a pivotal step in this compound biosynthesis. This complex transformation is catalyzed by a class of enzymes known as terpene synthases or cyclases. Specifically, a germacrene A synthase (GAS) is proposed to be the key enzyme responsible for the initial cyclization of the linear FPP molecule.

The proposed mechanism involves the ionization of FPP to generate a farnesyl cation. This cation then undergoes an intramolecular electrophilic attack of the terminal double bond on the cationic center, leading to the formation of a germacryl cation. A subsequent proton abstraction from this intermediate yields germacrene A, a key intermediate in the biosynthesis of many germacrane, eudesmane, and guaiane (B1240927) sesquiterpenoids.

Following the formation of germacrene A, a series of post-cyclization modifications, including hydroxylations and oxidations, are necessary to yield this compound. While the exact sequence of these events is not yet fully elucidated, it is hypothesized that germacrone (B1671451), a closely related germacrane sesquiterpenoid, may serve as a direct precursor. The conversion of germacrone to this compound would likely involve specific enzymatic hydroxylations at particular positions on the germacrane ring. The stereochemistry of this compound, specifically the orientation of the isopropyl group and the hydrogen at the chiral centers, is established during these enzymatic steps, highlighting the high degree of stereo- and regioselectivity of the involved enzymes.

Enzyme Systems and Genetic Regulation in this compound Biosynthesis

The biosynthesis of this compound is a highly regulated process involving a suite of specialized enzymes. While the specific enzymes responsible for the conversion of the germacrane skeleton to this compound have not been definitively identified, it is widely accepted that cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases play a crucial role in the hydroxylation and oxidation steps that follow the initial cyclization.

The expression of the genes encoding these biosynthetic enzymes is tightly controlled at the transcriptional level. Various internal and external factors, such as developmental stage, tissue type, and environmental stressors, can influence the production of this compound. The genetic diversity within Curcuma species likely contributes to the variation in sesquiterpenoid profiles observed across different plants.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Farnesyl pyrophosphate synthase (FPPS) | Synthesis of the precursor farnesyl pyrophosphate (FPP) |

| Germacrene A synthase (GAS) | Cyclization of FPP to form the germacrane skeleton (germacrene A) |

| Cytochrome P450 monooxygenases (CYP450s) | Hydroxylation and other oxidative modifications of the germacrane skeleton |

| Oxidoreductases | Further oxidation/reduction steps to form the final this compound structure |

Biotransformation Studies of this compound and Related Sesquiterpenoids

Biotransformation, the use of biological systems to perform chemical modifications on a substrate, offers a powerful tool for producing novel derivatives of natural products and for studying their metabolic pathways. While specific biotransformation studies on this compound are limited, research on related germacrane sesquiterpenoids provides valuable insights.

Microorganisms, particularly fungi, are known to possess a diverse array of enzymes, including CYP450s, that can hydroxylate, epoxidize, and otherwise modify the structure of sesquiterpenoids. Studies on the biotransformation of germacrone by various fungal strains have demonstrated the introduction of hydroxyl groups at different positions on the germacrane ring. These studies suggest that microbial systems could be employed to produce this compound from more readily available precursors like germacrone or to generate novel analogs of this compound with potentially enhanced biological activities. Endophytic fungi isolated from Curcuma species are of particular interest as they may possess enzymes specifically adapted to modify the sesquiterpenoids produced by their host plant.

In vitro and In silico Approaches to Biosynthetic Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound requires a combination of experimental and computational approaches.

In vitro studies involving the isolation and characterization of the specific enzymes from Curcuma species are essential. This involves expressing candidate genes, identified through transcriptomic analysis of this compound-producing tissues, in heterologous systems (e.g., E. coli or yeast) and then testing the activity of the purified enzymes with proposed substrates like FPP and germacrene A. Such cell-free systems allow for the precise determination of enzyme function and reaction products.

Molecular and Cellular Pharmacological Activities of Neocurdione

Anti-inflammatory Modulatory Effects

Neocurdione has demonstrated anti-inflammatory properties through its influence on several key mediators and pathways involved in the inflammatory response. cymitquimica.com

Inhibition of Nitric Oxide (NO) Production in Macrophages

Research indicates that this compound can inhibit the production of nitric oxide (NO), a crucial signaling molecule in inflammation, in macrophages. nih.gov Studies using lipopolysaccharide (LPS)-induced mouse peritoneal macrophages have shown that this compound, along with other sesquiterpenes from Curcuma zedoaria, can inhibit the increase in NO production. nih.gov An in silico and in vitro analysis using Curcuma angustifolia essential oil, which contains this compound, also showed a significant decrease in LPS-induced NO production in RAW 264.7 cells. researchgate.netresearchgate.nethorizonepublishing.com

Interactive Data Table 1: Effect of Curcuma angustifolia Essential Oil (containing this compound) on LPS-induced NO Production

| Treatment | Concentration (µg/mL) | Inhibition of NO Production (%) |

| C. angustifolia EO + LPS | 25 | 66 |

| LPS alone | - | 0 (Baseline) |

Note: Data extracted from a study on Curcuma angustifolia essential oil, which contains this compound. researchgate.netresearchgate.nethorizonepublishing.com

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α)

This compound has been shown to modulate the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). chemfaces.com In experimental models of liver injury induced by D-galactosamine (D-GalN) and LPS or TNF-α, this compound exhibited a protective effect. nih.govnih.govcapes.gov.br This protective effect is plausibly linked to its inhibitory effect on D-GalN-induced cytotoxicity and LPS-induced NO production, as well as its effect on D-GalN/TNF-α-induced liver injury. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS. nih.govoncotarget.com While the direct interaction of this compound with the NF-κB pathway is not explicitly detailed in the provided snippets, its inhibitory effects on pro-inflammatory mediators like TNF-α and iNOS, which are regulated by NF-κB, strongly suggest an interaction with this pathway. oncotarget.comnih.gov Other natural compounds known for their anti-inflammatory activities have been shown to modulate TNF release and function through suppression of NF-κB activation. thieme-connect.com

Inducible Nitric Oxide Synthase (iNOS) Inhibition

This compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the increased production of NO during inflammation. researchgate.net Molecular docking studies have shown that this compound exhibits binding affinity with iNOS. researchgate.netresearchgate.nethorizonepublishing.com While other compounds like velleral and germacrone (B1671451) showed higher binding affinity in one study, this compound's interaction with iNOS suggests a mechanism for its NO inhibitory effects. researchgate.netresearchgate.nethorizonepublishing.com

Interactive Data Table 2: Binding Affinity of Compounds with iNOS (In Silico)

| Compound | Binding Affinity (kcal/mol) |

| Velleral | -5.8 |

| Germacrone | -5.4 |

| This compound | -5.2 |

| γ-Cadinene | -5.2 |

Note: Data extracted from an in silico study on Curcuma angustifolia essential oil components. researchgate.netresearchgate.nethorizonepublishing.com

Hepatoprotective Mechanisms in Experimental Models

This compound has demonstrated significant hepatoprotective effects in experimental models of liver injury. medchemexpress.comchemicalbook.inchemondis.com

Protection against D-Galactosamine/TNF-α-Induced Liver Injury in Animal Models

This compound has shown a potent protective effect against acute liver injury induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS) in mice. medchemexpress.comchemicalbook.inchemondis.comnih.govcabidigitallibrary.org Furthermore, this compound also exhibited a protective effect against D-GalN/TNF-α-induced liver injury in mice. nih.govnih.govcapes.gov.br This protective activity was observed at a dose of 50 mg/kg orally. nih.govcapes.gov.br Some sesquiterpenes, including this compound, also potently inhibited the increase in serum aspartate aminotransaminase and alanine (B10760859) aminotransaminase levels in D-GalN/LPS-induced liver injury in mice at a dose of 50 mg/kg. capes.gov.br this compound, along with other sesquiterpenes like curdione (B1662853), curcumenol, and isocurcumenol, showed potent inhibition of the increase in these markers even at a lower dose of 12.5 mg/kg. nih.govcapes.gov.br

Interactive Data Table 3: Protective Effect of Sesquiterpenes on D-GalN/TNF-α-Induced Liver Injury in Mice

| Compound | Dose (mg/kg, p.o.) | Effect | Reference |

| This compound | 50 | Protective effect against liver injury | nih.govcapes.gov.br |

| This compound | 12.5 | Potent inhibition of increased AST and ALT levels | nih.govcapes.gov.br |

| Curdione | 12.5 | Potent inhibition of increased AST and ALT levels | nih.govcapes.gov.br |

| Curcumenol | 12.5 | Potent inhibition of increased AST and ALT levels | nih.govcapes.gov.br |

| Isocurcumenol | 12.5 | Potent inhibition of increased AST and ALT levels | nih.govcapes.gov.br |

Note: AST: aspartate aminotransaminase; ALT: alanine aminotransaminase.

Attenuation of D-Galactosamine-Induced Cytotoxicity in Primary Hepatocytes

Studies have indicated that this compound exhibits a protective effect against D-galactosamine (D-GalN)-induced liver injury. D-GalN is a hepatotoxin used to induce experimental liver damage, partly by depleting uracil (B121893) nucleotides and inhibiting RNA and protein synthesis, as well as triggering oxidative stress. oncotarget.comnih.gov this compound, along with other sesquiterpenes from Curcuma zedoaria, has shown a potent protective effect on D-GalN/lipopolysaccharide (LPS)-induced acute liver injury in mice. chemfaces.comnih.gov The hepatoprotective activity is believed to involve the inhibition of D-GalN-induced cytotoxicity in primary cultured rat hepatocytes. chemfaces.comnih.gov D-Galactosamine treatment of primary hepatocytes has been shown to induce apoptosis and necrosis, activate caspase-3, and cause DNA fragmentation. glpbio.com

Anti-platelet Aggregation Properties

This compound has been reported to possess anti-platelet aggregation properties. pubmed.pro Platelet aggregation is a key process in the formation of blood clots, and inhibiting this can be relevant in preventing thrombotic events. While specific detailed mechanisms for this compound's anti-platelet activity were not extensively detailed in the provided search results, other natural compounds and plant extracts have demonstrated anti-platelet effects through various mechanisms, such as preventing calcium release or interacting with platelet receptors. scielo.brplos.orgmdpi.com

Investigational Anti-tumor and Antiproliferative Activities (Mechanistic Studies)

This compound has been investigated for its potential anti-tumor and antiproliferative activities, with studies exploring its effects on cell cycle modulation, apoptosis induction, and interactions with various cancer cell lines. chemfaces.comjsmcentral.orgnih.govresearchgate.net

Cell Cycle Modulation (In Vitro Studies)

Modulating the cell cycle is a strategy in cancer therapy to inhibit uncontrolled cell proliferation. mdpi.commdpi.com While the provided information highlights that other compounds from Curcuma zedoaria, such as curzerenone (B144611) and alismol (B205860), significantly inhibited cell proliferation in cancer cell lines in a dose-dependent manner, and that curcumol (B1669341) can arrest the cell cycle at the G2/M phase, specific detailed studies on this compound's direct effects on cell cycle phases were not prominently featured. chemfaces.comnih.govmdpi.com However, the general antiproliferative effects observed for this compound suggest potential interactions with cell cycle progression. chemfaces.comnih.gov

Apoptosis Induction Pathways (e.g., Caspase-3 Activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Induction of apoptosis is a common target for anticancer agents. frontiersin.org Studies have shown that other compounds isolated from Curcuma zedoaria, specifically curzerenone and alismol, induce apoptosis through the activation of caspase-3. chemfaces.comnih.govinnovareacademics.in Caspase-3 is a key executioner caspase involved in the final stages of apoptosis, leading to DNA fragmentation and cellular dismantling. frontiersin.org While this compound was evaluated for cytotoxic activity alongside these compounds, the provided search results primarily attribute the caspase-3 activation mechanism to curzerenone and alismol. chemfaces.comnih.gov However, the general context of these studies suggests that apoptosis induction, potentially via caspase pathways, is a relevant area of investigation for this compound's anticancer effects. researchgate.net

Interactions with Cancer Cell Lines (e.g., MCF-7, Ca Ski, HCT-116)

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), Ca Ski (cervical cancer), and HCT-116 (colorectal carcinoma). chemfaces.comjsmcentral.orgnih.govresearchgate.net In one study, this compound exhibited moderate cytotoxic activity against all these cell lines. nih.gov This indicates that this compound possesses antiproliferative effects on these specific cancer cell types in vitro. chemfaces.comjsmcentral.orgnih.gov

Below is a table summarizing the cytotoxic activity of this compound and other compounds from Curcuma zedoaria against selected cancer cell lines, based on available data.

| Compound | MCF-7 (Breast Cancer) | Ca Ski (Cervical Cancer) | HCT-116 (Colorectal Carcinoma) |

| This compound | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |

| Curzerenone | Moderate Cytotoxicity | Strong Cytotoxicity | Moderate Cytotoxicity |

| Alismol | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Zederone | No Cytotoxic Activity | No Cytotoxic Activity | No Cytotoxic Activity |

Neuroprotective Investigations in Preclinical Models

Investigations into the neuroprotective properties of compounds from Curcuma zedoaria have been conducted in preclinical models. While some sesquiterpenes from Curcuma zedoaria have shown neuroprotective and antioxidant properties in in vitro models of oxidative stress relevant to neurodegenerative diseases, specific detailed studies focusing solely on this compound's neuroprotective effects in preclinical models were not extensively found within the provided search results. mdpi.comresearchgate.net However, the broader research on Curcuma zedoaria suggests that its constituents, including sesquiterpenes, are being explored for potential neuroprotective applications. mdpi-res.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24836956 |

| D-Galactosamine | 24154 nih.gov |

| Caspase-3 | 2723866 labsolu.ca (for D-(+)-Galactosamine hydrochloride, related to D-Galactosamine) or 73325061 nih.gov, 11591540 nih.gov, 16760394 citeab.com (for Caspase-3 inhibitors) |

This compound, a sesquiterpene compound isolated from the rhizomes of Curcuma zedoaria, has been the subject of various studies exploring its potential pharmacological activities. Research has focused on its effects in molecular and cellular contexts, including its impact on liver cells, platelet aggregation, cancer cell growth, and neuronal protection.

This compound demonstrates a range of biological effects at the molecular and cellular levels, suggesting its potential therapeutic relevance in several disease areas.

Attenuation of D-Galactosamine-Induced Cytotoxicity in Primary Hepatocytes

Studies have investigated the protective effects of this compound against liver damage induced by D-galactosamine (D-GalN). D-GalN is a known hepatotoxin utilized in experimental models to induce liver injury, partly by disrupting nucleotide metabolism and inducing oxidative stress, leading to hepatocyte death. oncotarget.comnih.gov this compound, among other sesquiterpenes from Curcuma zedoaria, has shown a significant protective effect against acute liver injury induced by D-GalN in combination with lipopolysaccharide (LPS) in mice. chemfaces.comnih.gov This hepatoprotective action is supported by findings indicating that this compound can inhibit the cytotoxicity induced by D-GalN in primary cultures of rat hepatocytes. chemfaces.comnih.gov D-Galactosamine exposure in primary hepatocytes has been linked to the induction of apoptosis and necrosis, along with the activation of caspase-3 and DNA fragmentation. glpbio.com

Anti-platelet Aggregation Properties

This compound has been reported to possess anti-platelet aggregation activity. pubmed.pro Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibition of platelet aggregation can be a therapeutic strategy for preventing blood clots. While the precise mechanisms by which this compound exerts its anti-platelet effects were not extensively detailed in the provided search results, the observed activity suggests an interaction with the processes that lead to platelet clumping. pubmed.pro

Investigational Anti-tumor and Antiproliferative Activities (Mechanistic Studies)

Investigations into the anti-tumor and antiproliferative potential of this compound have explored its effects on cancer cell behavior, including cell cycle progression and the induction of apoptosis. chemfaces.comnih.govnih.govbiointerfaceresearch.com

Cell Cycle Modulation (In Vitro Studies)

Modulation of the cell cycle is a key target in cancer therapy to control the proliferation of cancer cells. mdpi.commdpi.com While the provided search results highlight that other compounds found in Curcuma zedoaria, such as curzerenone and alismol, significantly inhibit the proliferation of cancer cells in a dose-dependent manner, and that curcumol can induce cell cycle arrest, specific detailed studies focusing solely on this compound's direct effects on modulating distinct phases of the cell cycle were not prominently available. chemfaces.comnih.govmdpi.com However, the observed antiproliferative effects of this compound suggest a potential influence on cell cycle regulatory mechanisms. chemfaces.comnih.gov

Apoptosis Induction Pathways (e.g., Caspase-3 Activation)

Inducing apoptosis is a significant mechanism by which many anticancer agents exert their effects. Caspase-3 is a key enzyme in the apoptotic pathway, executing the dismantling of the cell. frontiersin.org Research on compounds from Curcuma zedoaria has shown that curzerenone and alismol induce apoptosis through the activation of caspase-3. chemfaces.comnih.govinnovareacademics.in While this compound was evaluated alongside these compounds for cytotoxic activity, the direct activation of caspase-3 was primarily attributed to curzerenone and alismol in the search results. chemfaces.comnih.gov Nevertheless, the context of these studies suggests that apoptosis induction, potentially involving caspase pathways, is a relevant area for understanding this compound's anticancer activities. researchgate.net

Interactions with Cancer Cell Lines (e.g., MCF-7, Ca Ski, HCT-116)

This compound has been tested for its cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer), Ca Ski (cervical cancer), and HCT-116 (colorectal carcinoma). chemfaces.comjsmcentral.orgnih.govresearchgate.net In one study, this compound demonstrated moderate cytotoxic activity against all three of these cell lines. nih.gov This indicates that this compound can inhibit the growth and survival of these specific cancer cell types under in vitro conditions. chemfaces.comjsmcentral.orgnih.gov

Below is a table summarizing the reported cytotoxic activity of this compound and other related compounds from Curcuma zedoaria against selected cancer cell lines:

| Compound | MCF-7 (Breast Cancer) | Ca Ski (Cervical Cancer) | HCT-116 (Colorectal Carcinoma) |

| This compound | Moderate Cytotoxicity | Moderate Cytotoxicity | Moderate Cytotoxicity |

| Curzerenone | Moderate Cytotoxicity | Strong Cytotoxicity | Moderate Cytotoxicity |

| Alismol | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| Zederone | No Cytotoxic Activity | No Cytotoxic Activity | No Cytotoxic Activity |

Neuroprotective Investigations in Preclinical Models

Preclinical investigations have explored the neuroprotective potential of compounds derived from Curcuma zedoaria. While some sesquiterpenes from this plant have shown neuroprotective and antioxidant effects in in vitro models of oxidative stress relevant to neurodegenerative conditions, specific detailed studies focusing exclusively on the neuroprotective activities of this compound in preclinical models were not extensively found within the provided search results. mdpi.comresearchgate.net However, the broader research on the constituents of Curcuma zedoaria suggests an ongoing interest in their potential applications in neuroprotection. mdpi-res.com

Antioxidant Activity Studies

Studies have indicated that this compound possesses antioxidant properties. It has been identified as a component in methanolic extracts of Dissotis erecta flowers, which demonstrated potent antioxidant activity across multiple in vitro models, including DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing activity, and metal chelating assay. researchgate.net this compound was among the key compounds identified in these extracts, suggesting its contribution to the observed antioxidant effects. researchgate.net Another study also lists this compound as a compound with antioxidant activity. semanticscholar.org

Anti-attachment Activity in Marine Organisms (e.g., Mytilus edulis galloprovincialis)

This compound has been identified as an attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis. chemfaces.com This activity was observed in studies isolating compounds from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria. chemfaces.com this compound, along with other sesquiterpenes, was found to inhibit the attachment of this marine organism. chemfaces.com Mytilus galloprovincialis is a species of mussel that is among the most successful invasive marine animals and can be spread through both natural processes and human activity, such as attachment to debris or introduction for aquaculture. nih.gov

Molecular Target Identification and Pathway Analysis

Research utilizing network pharmacology and molecular docking approaches has been employed to investigate the potential molecular targets and underlying mechanisms of action of compounds found in Curcumae Rhizoma, including this compound. nih.gov

Network Pharmacology Approaches

Network pharmacology has been used to identify potential targets of compounds from Curcumae Rhizoma. In one study focusing on the treatment of primary dysmenorrhea, 36 active components were identified, with 329 common targets. nih.gov this compound was identified as one of seven core components closely related to the effect of Curcumae Rhizoma in this context. nih.gov Network pharmacology approaches construct component-target-disease networks and protein-protein interaction (PPI) networks to understand the molecular mechanisms of traditional Chinese medicine. nih.gov

Molecular Docking Simulations (e.g., MAPK1, CCR5, HIF1A interactions)

Molecular docking simulations are utilized to predict the binding interactions between compounds and potential target proteins. nih.gov Studies involving this compound have included molecular docking to verify the interactions between core components and predicted targets. nih.gov

Specific proteins like MAPK1 (Mitogen-Activated Protein Kinase 1) and CCR5 (C-C Motif Chemokine Receptor 5) have been identified as potential core targets related to the activity of Curcumae Rhizoma components, including this compound, in certain conditions. nih.gov Molecular docking results have indicated that core components, such as this compound, could bind spontaneously to these targets. nih.gov MAPK1 is an important subfamily of the MAPK family involved in various cellular processes. frontiersin.org CCR5 is a receptor involved in various signaling pathways. wikipedia.org

HIF1A (Hypoxia-Inducible Factor 1 Alpha) has also been explored as a potential target in studies involving compounds from related sources, with docking simulations demonstrating potential binding. researchgate.netspandidos-publications.comnih.gov While a direct docking score for this compound with MAPK1, CCR5, or HIF1A was not explicitly detailed in the immediate search results, these proteins were identified as relevant targets in network pharmacology and docking studies involving the source material of this compound. nih.govresearchgate.net One study reported binding energies for other compounds from Curcuma angustifolia with inducible nitric oxide synthases (iNOS), including this compound with a predicted binding energy of -5.2 kcal/mol. researchgate.net

Enrichment Analysis of Signaling Pathways (e.g., Calcium, cAMP, MAPK, PI3K-Akt)

Enrichment analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is used to identify the signaling pathways significantly associated with the predicted targets of a compound. nih.gov Studies on the components of Curcumae Rhizoma, including this compound, have revealed that the common targets are involved in multiple signaling pathways. nih.gov

Key pathways identified through enrichment analysis include the calcium signaling pathway, cAMP signaling pathway, MAPK signaling pathway, and PI3K-Akt signaling pathway. nih.govmedchemexpress.comresearchgate.net These pathways are involved in a wide range of cellular activities, including cell proliferation, differentiation, metabolism, and response to environmental signals. frontiersin.orgmedwinpublishers.com The PI3K-Akt signaling pathway, for instance, is known to be important in processes like platelet activation and aggregation. researchgate.net The MAPK pathways are cascades of phosphorylation reactions that transmit signals from the cell surface to the nucleus. nih.gov The involvement of these multiple pathways suggests a multi-component, multi-target, and multi-pathway mechanism of action for the compounds found in Curcumae Rhizoma. nih.gov

Here is a summary of the signaling pathways identified:

| Signaling Pathway | Description | Relevance (Based on Search Results) |

| Calcium | Involved in various cellular processes, including signaling and muscle contraction. | Identified as a pathway associated with targets of Curcumae Rhizoma components, including this compound. nih.govmedchemexpress.comresearchgate.net |

| cAMP | Involved in intracellular signal transduction, often mediated by G protein-coupled receptors. | Identified as a pathway associated with targets of Curcumae Rhizoma components, including this compound. nih.govmedchemexpress.comresearchgate.net |

| MAPK | Cascades of kinases involved in cell growth, differentiation, proliferation, and stress responses. | Identified as a pathway associated with targets of Curcumae Rhizoma components, including this compound. nih.govfrontiersin.orgmedchemexpress.comresearchgate.netnih.gov |

| PI3K-Akt | Involved in cell growth, survival, metabolism, and proliferation. | Identified as a pathway associated with targets of Curcumae Rhizoma components, including this compound. nih.govmedchemexpress.comresearchgate.netmedwinpublishers.com |

Structure Activity Relationship Sar Studies of Neocurdione and Its Analogues

Systematic Modification and Derivatization of Neocurdione for SAR Analysis

Systematic modification and derivatization of natural compounds like this compound are fundamental approaches in SAR analysis. This involves altering specific functional groups or the carbon skeleton to observe the impact on biological activity. While specific detailed studies on the systematic modification of this compound itself were not extensively found in the search results, SAR studies on related germacrane (B1241064) sesquiterpenoids highlight the importance of certain structural features. For instance, studies on germacrane sesquiterpenoids as anticardiac fibrosis agents indicated that the presence of an unsaturated γ-lactone ring and oxidation at the C-1 position were important for activity. nih.govacs.orgfigshare.com This suggests that similar modifications on the this compound scaffold could significantly influence its biological properties.

Comparative SAR with Related Germacrane-Type Sesquiterpenoids (e.g., Curdione (B1662853), Curzerenone (B144611), Germacrone)

This compound shares the germacrane skeleton with other well-studied sesquiterpenoids like Curdione, Curzerenone, and Germacrone (B1671451). Comparing their structures and activities provides insights into the key features responsible for specific biological effects.

Curzerenone (C₁₅H₁₈O₂) and Germacrone (C₁₅H₂₂O) also belong to the germacrane class but have different molecular formulas and structural features compared to this compound and Curdione. wikipedia.orgwikidata.orgwikidata.orguni.luwikidata.orgnih.govnih.gov These differences in oxidation state and ring structures contribute to distinct biological activities observed for these compounds. For example, Germacrone has shown antiviral properties, and Curzerenone has been noted for antibacterial and antineoplastic properties. wikipedia.orgthegoodscentscompany.com Comparative SAR studies across these germacrane-type sesquiterpenoids would involve assessing how variations in functional groups, double bond positions, and cyclization patterns influence their interactions with biological targets.

Computational Chemistry Approaches in SAR

Computational chemistry techniques play an increasingly vital role in modern SAR studies, allowing for the prediction of activity and the rational design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using molecular descriptors, QSAR models can predict the activity of new or untested compounds. QSAR studies have been applied to sesquiterpenoids from Curcuma zedoaria to correlate molecular descriptors with cytotoxic activity. researchgate.net While specific QSAR models focused solely on this compound were not detailed, the principles of QSAR are applicable. These studies often reveal which structural parameters significantly influence the observed biological effect.

Molecular Descriptors in Activity Prediction (Electronic, Steric, Hydrophobic Parameters)

Molecular descriptors quantify various aspects of a molecule's structure and properties, including electronic, steric, and hydrophobic features. These descriptors are used as input parameters in QSAR models. For instance, computed descriptors for this compound include properties like topological polar surface area (tPSA) and LogP, which relate to its polarity and lipophilicity. nih.govinvivochem.cn Studies using computational methods for analyzing plant-derived compounds have employed molecular descriptors such as electronic, steric, spatial, and hydrophobic features to predict activity. tjnpr.org Analyzing the correlation between these descriptors for this compound and its analogues with their biological activities can help identify the key structural features driving the activity.

Application of Artificial Intelligence and Machine Learning in SAR

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. Different stereoisomers can interact differently with biological targets such as enzymes and receptors, leading to variations in potency, efficacy, and even pharmacological effects. numberanalytics.commgscience.ac.inuoanbar.edu.iq this compound itself has defined stereocenters. nih.govinvivochem.cn The biological activity of many drugs is highly dependent on their stereochemistry, and this principle applies to natural products as well. numberanalytics.commgscience.ac.in While detailed studies specifically on the stereochemical influences of this compound were not extensively found, the importance of stereochemistry in the biological activity of germacrane sesquiterpenoids and other natural products is well-established. mgscience.ac.innih.gov Variations in the configuration of chiral centers or the geometry of double bonds within the this compound structure are expected to significantly impact its binding to biological targets and, consequently, its observed activities.

Advanced Analytical Methodologies for Neocurdione Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of neocurdione. researchgate.netcapes.gov.brnih.gov This method allows for the separation of this compound from other compounds present in a sample matrix, such as plant extracts. HPLC coupled with diode array detection (HPLC-DAD) has been developed for the simultaneous quantitative determination of this compound along with other sesquiterpenes found in Curcuma rhizomes. researchgate.netcapes.gov.brnih.gov Analysis is typically performed on an ODS C18 column using a gradient elution with mobile phases like water and acetonitrile. researchgate.netcapes.gov.br Detection wavelengths such as 214 nm and 256 nm are often employed, although a compromise wavelength like 244 nm has been found effective for detecting multiple analytes, including this compound. researchgate.netsemanticscholar.orgresearchgate.net

Development of Relative Response Factor (RRF) Methods for Analogues

An example of RRF values for this compound and other sesquiterpenes against curdione (B1662853) at different wavelengths is shown in the table below. semanticscholar.orgresearchgate.net

| Analyte | RRF vs. Curdione (256 nm) | RRF vs. Curdione (244 nm) | RRF vs. Curdione (214 nm) |

| This compound | ~0.4 | ~0.5 | ~1.3 |

| Germacrone (B1671451) | ~0.5 | ~0.6 | ~1.1 |

| Curcumenone (B9321) | ~1.0 | ~0.8 | ~0.1 |

| Furanodiene | ~0.3 | ~0.4 | ~0.7 |

| Zedoarondiol | ~0.02 | ~0.25 | ~3.7 |

| Isozedoarondiol | ~0.02 | ~0.25 | ~6.0 |

| Aerugidiol | ~0.03 | ~0.3 | ~4.5 |

| (4S,5S)-(+)-Germacrone-4,5-epoxide | ~0.2 | ~0.3 | ~1.6 |

This data highlights how RRFs can vary depending on the detection wavelength, emphasizing the importance of selecting an optimal wavelength for the simultaneous detection of multiple compounds. semanticscholar.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the detection and quantification of this compound, particularly in volatile oil samples. um.edu.monih.govresearchgate.netresearchgate.netmazums.ac.irthegoodscentscompany.commazums.ac.irnih.govjsmcentral.orgoup.comtjnpr.orgupdatepublishing.com GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it highly effective for analyzing complex mixtures containing this compound. tjnpr.org It has been employed to identify this compound in various plant extracts, including Scutellaria orientalis and Rosmarinus officinalis. researchgate.netresearchgate.netmazums.ac.irmazums.ac.ir

GC-MS conditions, including column temperature programs, injector temperature, and split ratio, are optimized to achieve adequate separation and detection of this compound and other sesquiterpenes. nih.govoup.com Both total ion monitoring and selected ion monitoring (SIM) methods can be used for quantification. oup.com The method is particularly suitable for volatile compounds like those found in essential oils. jsmcentral.org GC-MS analysis has been used for the simultaneous quantitative determination of this compound along with other sesquiterpenoids such as beta-elemene, curzerene, curcumol (B1669341), isocurcumenol, germacrone, curdione, and curcumenone in Curcuma rhizomes. nih.govnih.gov

Optimized GC-MS methods have demonstrated good linearity and repeatability for the quantification of this compound and other sesquiterpenoids. nih.gov For instance, a validated method showed intra- and inter-day variations of less than 1.42% and 2.79%, respectively, for the quantification of nine sesquiterpenoids in Curcuma samples. nih.gov

Nuclear Magnetic Resonance (NMR) for Quality Control and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation, quality control, and impurity profiling of this compound. jst.go.jpacgpubs.orgtandfonline.comuni-halle.de NMR provides detailed information about the molecular structure, including the arrangement of atoms and their connectivity. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the identity and assess the purity of isolated this compound. acgpubs.orgtandfonline.com

Examples of NMR data for this compound and related compounds can be found in research articles focusing on their isolation and structural characterization. acgpubs.orgtandfonline.com

Spectrophotometric Assays for Biological Activity Screening (e.g., antioxidant assays)

Spectrophotometric assays are valuable for the preliminary screening of the biological activities of this compound, such as its antioxidant potential. updatepublishing.commdpi.comarabjchem.org These assays measure the absorbance or transmission of light through a sample, providing a quantitative measure of a particular reaction or property. While not directly quantifying this compound itself, spectrophotometric methods are used to assess the effect of this compound-containing extracts or fractions on biological processes.

Antioxidant activity is commonly evaluated using spectrophotometric assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging assays. mdpi.comarabjchem.org These assays involve monitoring the reduction of a colored radical solution by antioxidant compounds, resulting in a change in absorbance that can be measured spectrophotometrically. updatepublishing.commdpi.com Studies have utilized spectrophotometric methods to evaluate the antioxidant activities of essential oils and extracts containing this compound and other sesquiterpenes. mdpi.comarabjchem.org

While specific data on this compound's activity in these assays might be presented in terms of IC50 values (the concentration required to inhibit 50% of the radical), the underlying measurement is performed using a spectrophotometer. mdpi.comarabjchem.org Total phenolic content, which can contribute to antioxidant activity, is also often determined spectrophotometrically in extracts containing this compound. researchgate.netupdatepublishing.com

Future Research Directions and Emerging Paradigms in Neocurdione Studies

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics)

The application of integrated omics approaches holds significant potential for a comprehensive understanding of neocurdione's effects at a systems level. By combining data from genomics, proteomics, and metabolomics, researchers can gain insights into how this compound influences gene expression, protein profiles, and metabolic pathways within biological systems. This multi-omics approach can provide a more holistic picture than individual omics studies alone, helping to unravel the complex molecular mechanisms underlying this compound's observed bioactivities. researchgate.netnih.govfrontiersin.org Integrative omics can facilitate the identification of key genes, proteins, and metabolites that are modulated by this compound, offering a deeper understanding of its interactions within cells and tissues. nih.gov This can be particularly valuable in identifying biomarkers of response or resistance to this compound treatment and in elucidating its effects on various physiological and pathological processes. researchgate.net The integration of multi-omics data, often coupled with bioinformatics and statistical analysis, is a comprehensive approach to uncover the chemical diversity and regulatory mechanisms of bioactive compounds in medicinal plants. frontiersin.org

Advanced Drug Delivery Systems Research for Targeted Cellular Uptake

Research into advanced drug delivery systems (DDS) is crucial for optimizing the therapeutic application of this compound. Given potential challenges such as solubility or targeted delivery to specific cells or tissues, innovative DDS can enhance this compound's bioavailability and efficacy while potentially reducing off-target effects. rsc.orguu.semdpi.com Future studies could focus on encapsulating this compound in various nanocarriers, such as liposomes, nanoparticles, or hydrogels, to improve its solubility, stability, and targeted delivery. rsc.orgmdpi.com Microfluidic platforms represent an advanced approach for the design of new nanoparticle-based DDS with tunable properties. rsc.org Research in this area would involve investigating the optimal formulation strategies, evaluating the in vitro and in vivo performance of this compound-loaded DDS, and assessing their cellular uptake and intracellular distribution. uu.semdpi.com

Exploration of Synergistic Effects with Other Phytochemicals

Investigating the synergistic effects of this compound with other phytochemicals is a promising area, particularly considering that this compound is often found in complex botanical extracts alongside other bioactive compounds. japsonline.comnih.gov Research suggests that the combined action of multiple phytochemicals can lead to enhanced therapeutic effects compared to individual compounds alone. mdpi.comnih.govdergipark.org.tr Future studies could explore combinations of this compound with other sesquiterpenoids or different classes of phytochemicals from its natural sources or other plants. japsonline.comnih.govmdpi.com These investigations would involve rigorous experimental designs to assess potential synergistic, additive, or antagonistic interactions in various biological assays. Understanding these interactions is vital for developing multi-component formulations that maximize therapeutic benefits and potentially overcome limitations associated with single-compound treatments, such as drug resistance. mdpi.com For instance, studies have shown synergistic effects between certain sesquiterpenes and conventional therapeutic agents. mdpi.comspandidos-publications.com

Deeper Investigation into Specific Molecular Targets and Signaling Cascades

While some molecular targets and signaling pathways influenced by this compound or related compounds have been identified, a deeper and more specific investigation is warranted. nih.govnih.govscirp.org Future research should aim to precisely identify the primary molecular targets of this compound within cells, such as specific enzymes, receptors, or proteins. scirp.org Furthermore, detailed studies are needed to map the downstream signaling cascades affected by these interactions. nih.govnih.gov Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be employed for target identification. mdpi.com Subsequent studies utilizing gene silencing, overexpression, and reporter assays can help delineate the specific signaling pathways involved. nih.gov Understanding these intricate molecular interactions is fundamental to fully elucidating this compound's mechanisms of action and its potential therapeutic applications. For example, related compounds have been shown to impact pathways like MAPK and PI3K/Akt. nih.govnih.gov

Synthetic Biology and Biocatalysis for Sustainable Production

Exploring synthetic biology and biocatalysis approaches offers a sustainable and potentially more efficient alternative for this compound production compared to traditional extraction from plant sources. biotechrep.ir Synthetic biology involves designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes. gcsp.ch Biocatalysis utilizes enzymes or microorganisms to catalyze chemical reactions. nih.gov Future research could focus on engineering microorganisms, such as bacteria or yeast, to produce this compound through metabolic engineering and pathway optimization. biotechrep.ir This would involve identifying and introducing the genes responsible for this compound biosynthesis into a suitable host organism and optimizing fermentation conditions for high yield. biotechrep.ir Biocatalytic approaches could also be explored for specific steps in the synthesis of this compound or its analogues. nih.gov These approaches have the potential to ensure a consistent and scalable supply of this compound, reducing reliance on agricultural cultivation and potentially lowering production costs. biotechrep.ir

Further SAR Studies with Novel Scaffolds and Analogues

Further Structure-Activity Relationship (SAR) studies are essential to understand how modifications to the this compound structure influence its biological activities. rsc.orgmdpi.comresearchgate.net While the basic this compound scaffold is known, exploring novel analogues with modifications at different positions can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. rsc.orgnih.gov Future research should involve the rational design and synthesis of a library of this compound analogues. researchgate.net These compounds would then be evaluated in a range of biological assays to determine how structural changes affect their activity. rsc.org Techniques such as computational modeling and cheminformatics can aid in predicting the potential activity of novel structures and guiding the synthesis efforts. mdpi.comresearchgate.net These studies are crucial for the development of next-generation this compound-based therapeutics with optimized pharmacological profiles.

Environmental and Ecological Roles of this compound (e.g., allelopathy, defense mechanisms)

Beyond its potential pharmacological applications, investigating the environmental and ecological roles of this compound can provide valuable insights into its natural function. As a plant-derived compound, this compound may play a role in the plant's interactions with its environment, such as in allelopathy or defense mechanisms against herbivores or pathogens. slu.sebibliotekanauki.pleolss.netresearchgate.net Allelopathy involves the release of biochemicals by one plant that affect the growth and development of other organisms. bibliotekanauki.pleolss.net Future research could explore the allelopathic potential of this compound against competing plants or its role in deterring insects or microbial pathogens. eolss.netresearchgate.net These studies could involve analyzing the concentration and release of this compound in different plant tissues and at various growth stages, as well as conducting bioassays to assess its effects on other organisms. eolss.net Understanding these ecological roles can provide a broader perspective on this compound's natural significance and potentially uncover novel applications, such as in sustainable agriculture as a natural pesticide or herbicide. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Neocurdione, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves sesquiterpene isolation or semi-synthetic modification of curdione derivatives. Key steps include:

- Chromatographic purification (e.g., HPLC, GC-MS) for isolating high-purity fractions .

- Spectroscopic characterization (NMR, IR, UV-Vis) to confirm structural identity. For novel derivatives, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .

- Documentation : Publish detailed protocols in the main text or supplementary materials, including solvent systems, reaction temperatures, and catalyst ratios to enable replication .

Q. How can researchers design experiments to evaluate this compound's biological activity while minimizing bias?

- Methodological Answer :

- Hypothesis-driven design : Define clear endpoints (e.g., IC50 for cytotoxicity, EC50 for anti-inflammatory effects) and select validated assays (e.g., MTT for cell viability, ELISA for cytokine profiling) .

- Controls : Include positive/negative controls (e.g., dexamethasone for anti-inflammatory studies) and account for solvent effects (e.g., DMSO concentrations ≤0.1%) .

- Blinding : Use double-blind protocols in animal or cell-based studies to reduce observer bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on this compound’s mechanisms of action across studies?

- Methodological Answer :

- Comparative analysis : Replicate experiments under standardized conditions (e.g., identical cell lines, dose ranges) to isolate variables causing discrepancies .

- Meta-analysis : Pool data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify trends or outliers. For example, conflicting results on NF-κB inhibition may stem from differences in assay sensitivity or cell culture conditions .

- Mechanistic validation : Use orthogonal methods (e.g., siRNA knockdown vs. pharmacological inhibitors) to confirm target engagement .

Q. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, TNF-α). Validate with mutagenesis studies .